molecular formula C18H18N2O B11361968 5-methyl-N-(4-methylbenzyl)-1H-indole-2-carboxamide

5-methyl-N-(4-methylbenzyl)-1H-indole-2-carboxamide

Cat. No.: B11361968
M. Wt: 278.3 g/mol
InChI Key: INFWWQSKWDHGLE-UHFFFAOYSA-N
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Description

5-methyl-N-[(4-methylphenyl)methyl]-1H-indole-2-carboxamide is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been widely studied due to their presence in many natural products and their significant pharmacological properties .

Preparation Methods

The synthesis of 5-methyl-N-[(4-methylphenyl)methyl]-1H-indole-2-carboxamide typically involves the coupling of 5-substituted indole-2-carboxylic acids with various amines. One common method uses EDC HCl/HOBt in DMF/CH2Cl2 as a solvent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

5-methyl-N-[(4-methylphenyl)methyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Scientific Research Applications

This compound has been studied for its potential antimicrobial activity. It has shown good antibacterial activity against pathogens like Klebsiella pneumoniae and Escherichia coli .

Mechanism of Action

The mechanism of action of 5-methyl-N-[(4-methylphenyl)methyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. Indole derivatives often bind to multiple receptors, influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Lysergic acid diethylamide (LSD): A well-known psychedelic compound.

Properties

Molecular Formula

C18H18N2O

Molecular Weight

278.3 g/mol

IUPAC Name

5-methyl-N-[(4-methylphenyl)methyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C18H18N2O/c1-12-3-6-14(7-4-12)11-19-18(21)17-10-15-9-13(2)5-8-16(15)20-17/h3-10,20H,11H2,1-2H3,(H,19,21)

InChI Key

INFWWQSKWDHGLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(N2)C=CC(=C3)C

Origin of Product

United States

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